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Abstract

(R)-Capivasertib, also known as AZD5363, is a potent, orally bioavailable, and selective pan-
inhibitor of the three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1]
Dysregulation of the PI3BK/AKT/mTOR signaling pathway is a frequent event in many human
cancers, making AKT a compelling target for anticancer therapies.[2] This technical guide
provides an in-depth overview of the discovery, mechanism of action, and synthetic pathway of
(R)-Capivasertib. It includes a compilation of key quantitative data, detailed experimental
protocols, and visualizations of the relevant biological and chemical pathways to serve as a
comprehensive resource for researchers and drug development professionals.

Discovery and Medicinal Chemistry

The discovery of Capivasertib stemmed from a fragment-based drug design approach, a
collaboration that initially involved The Institute of Cancer Research (ICR), Astex
Pharmaceuticals, and Cancer Research Technology.[3] The starting point was the identification
of a small molecular fragment that bound to the ATP-binding pocket of AKT. Through iterative
medicinal chemistry efforts, this fragment was grown and optimized to enhance potency and
selectivity, leading to the identification of the pyrrolopyrimidine scaffold as a promising core.[4]

A significant challenge in the optimization process was achieving selectivity against the closely
related AGC kinase ROCK, as off-target inhibition of ROCK can lead to cardiovascular side
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effects.[5] Extensive structure-activity relationship (SAR) studies led to the discovery that
specific substitutions on the pyrrolopyrimidine core could significantly improve the selectivity for
AKT over ROCK. This optimization effort ultimately culminated in the identification of (S)-4-
amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-
carboxamide, the active enantiomer being the (R)-form of the 1-(4-chlorophenyl)-3-
hydroxypropyl moiety, which was named Capivasertib (AZD5363).

Mechanism of Action

Capivasertib is an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of AKT
kinases, thereby preventing the phosphorylation of their downstream substrates. This blockade
of AKT signaling leads to the inhibition of crucial cellular processes that are often hijacked by
cancer cells, including cell growth, proliferation, survival, and metabolism. The inhibition of
downstream effectors such as PRAS40 and GSK3[3 has been demonstrated in preclinical
studies.

The PIBK/AKT/mTOR pathway is a critical signaling cascade that regulates normal cellular
functions. In many cancers, this pathway is aberrantly activated through various mechanisms,
including mutations in PIK3CA (encoding the p110a catalytic subunit of PI3K), loss-of-function
mutations in the tumor suppressor PTEN, or activating mutations in AKT1. By targeting the
central node of this pathway, Capivasertib has shown efficacy in preclinical models and clinical
trials, particularly in tumors harboring these genetic alterations.

Signaling Pathway Diagram
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Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of (R)-Capivasertib.
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Quantitative Data

Table 1: In Vitro Potency of Capivasertib

Target ICs0 (M) Assay Description Reference
AKT1 3 Cell-free kinase assay
AKT2 8 Cell-free kinase assay
AKT3 8 Cell-free kinase assay

Cellular assay

pPRAS40 (BT474c measuring
0.31 uM _
cells) phosphorylation of
AKT substrate
hERG 73 UM lon channel assay

Table 2: Pharmacokinetic Properties of Capivasertib in

Humans
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Parameter Value Condition Reference
Following oral
Tmax 1to 2 hours o )
administration
Absolute
29% -

Bioavailability

Steady-state AUC

8,069 h-ng/mL (37%
CV)

400 mg twice dalily, 4
days on/3 days off

Steady-state Cmax

1,371 ng/mL (30%
CV)

400 mg twice dalily, 4
days on/3 days off

Volume of Distribution
(Vd/F)

1,847 L (36%)

Steady-state

Plasma Protein

Binding

22%

Terminal Half-life (t1/2)

8.3 hours

Oral Clearance (CL/F)

50 L/h (37% CV)

Steady-state

Metabolism

Primarily by CYP3A4
and UGT2B7

Excretion

45% in urine, 50% in

feces

Following a single

radiolabeled dose

Table 3: Efficacy Data from the CAPItello-291 Phase lli

Clinical Trial

Study Population: HR-positive, HER2-negative advanced breast cancer patients who had

progressed on an aromatase inhibitor with or without a CDK4/6 inhibitor.
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Capivaserti Hazard
. Placebo + .
Endpoint b+ Ratio (95% p-value Reference
Fulvestrant
Fulvestrant Cl)

Overall

Population

Median
Progression- 0.60 (0.51 -

7.2 months 3.6 months <0.001
Free Survival 0.71)

(PES)

Objective
Response 22.9% 12.2%
Rate (ORR)

AKT
Pathway-
Altered

Population

Median
Progression- 0.50 (0.38 -

) 7.3 months 3.1 months <0.001
Free Survival 0.65)

(PFS)

Objective
Response 28.8% 9.7%
Rate (ORR)

Synthesis Pathway

The synthesis of (R)-Capivasertib has been reported through various routes. A common
approach involves the coupling of a protected 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-
yl)piperidine-4-carboxylic acid intermediate with (S)-3-amino-3-(4-chlorophenyl)propan-1-ol,
followed by deprotection. An alternative, more convergent synthesis has also been developed,
as outlined in patent literature, which shortens the overall sequence.

Synthetic Scheme
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Key Intermediates
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Synthesis Pathway

4-(tert-butoxycarbonylamino)-1-(7H-pyrrolo
[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid

Coupling

Intermediate B

Grotected Capivasertila

Deprotection

(R)-Capivasertib

Click to download full resolution via product page

Caption: A generalized synthetic pathway for (R)-Capivasertib.
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Experimental Protocols
AKT Kinase Assay (Cell-Free)

This protocol is a generalized representation based on common methodologies.
o Reagents and Materials:
o Recombinant human AKT1, AKT2, and AKT3 enzymes.
o Peptide substrate (e.g., a 5-FAM-labeled custom peptide).
o ATP.
o Assay buffer (e.g., HEPES-based buffer with MgClz, DTT, and BSA).
o (R)-Capivasertib stock solution in DMSO.
o Stop solution (e.g., buffer containing EDTA).
o Microplates (e.g., 384-well).
o Mobility shift assay detection system (e.g., Caliper LabChip).
e Procedure:
1. Prepare serial dilutions of (R)-Capivasertib in the assay buffer.
2. In a microplate, add the diluted (R)-Capivasertib or DMSO (vehicle control).
3. Add the AKT enzyme and the peptide substrate to each well.
4. Initiate the kinase reaction by adding ATP.
5. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
6. Stop the reaction by adding the stop solution.

7. Analyze the plate using a mobility shift assay system to separate and quantify the
phosphorylated and unphosphorylated peptide substrate.
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8. Calculate the percent inhibition for each concentration of (R)-Capivasertib and determine
the ICso value by fitting the data to a dose-response curve.

Cell Proliferation Assay

This protocol is a generalized representation based on common methodologies.

e Reagents and Materials:

o

Cancer cell line of interest (e.g., BT474c).

[¢]

Cell culture medium and supplements.

o

(R)-Capivasertib stock solution in DMSO.

[e]

Cell proliferation reagent (e.g., MTS or resazurin-based).

o

96-well cell culture plates.

[¢]

Plate reader.

e Procedure:

1. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere
overnight.

2. Prepare serial dilutions of (R)-Capivasertib in the cell culture medium.

3. Remove the existing medium from the cells and add the medium containing the different
concentrations of (R)-Capivasertib or DMSO (vehicle control).

4. Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator
with 5% CO:s.

5. Add the cell proliferation reagent to each well according to the manufacturer's instructions.

6. Incubate for the recommended time to allow for color development.
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7. Measure the absorbance or fluorescence using a plate reader at the appropriate
wavelength.

8. Calculate the percent inhibition of cell proliferation for each concentration and determine
the Glso (concentration for 50% of maximal inhibition of cell growth) or ICso value.

Synthesis of (S)-4-amino-N-(1-(4-chlorophenyl)-3-
hydroxypropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-
yl)piperidine-4-carboxamide (Alternative Route 1)

This protocol is based on a patented synthetic procedure.

o Materials:

o

(S)-4-amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)piperidine-4-carboxamide.
o 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
o N-Ethyldiisopropylamine (DIPEA).
o Butan-1-ol.
o Ethyl acetate (EtOAC).
o Water.
o Saturated brine.
e Procedure:

1. To a solution of (S)-4-amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)piperidine-4-
carboxamide (1 equivalent) and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in
butan-1-ol, add N-ethyldiisopropylamine (3 equivalents).

2. Stir the resulting solution at 60°C for 18 hours.

3. After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
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4. Wash the organic layer sequentially with water and saturated brine.

5. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

6. Purify the crude product by column chromatography to afford the title compound.

Conclusion

(R)-Capivasertib is a first-in-class AKT inhibitor that has demonstrated significant clinical
benefit in patients with HR-positive, HER2-negative advanced breast cancer, particularly in
those with alterations in the PISK/AKT/PTEN pathway. Its discovery through fragment-based
drug design and subsequent medicinal chemistry optimization highlights the power of structure-
based approaches in modern drug development. The synthetic routes developed for its
manufacturing are robust and scalable. This technical guide provides a centralized resource of
key data and methodologies related to (R)-Capivasertib, which can aid researchers and
clinicians in further understanding and utilizing this important therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b8357565#r-capivasertib-discovery-and-synthesis-
pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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